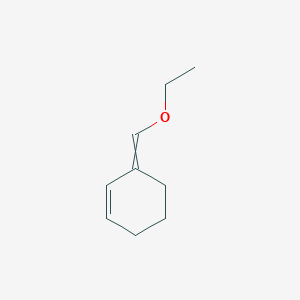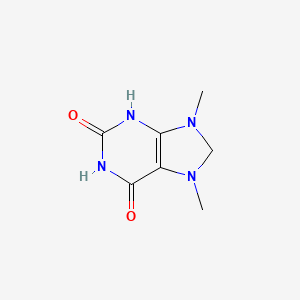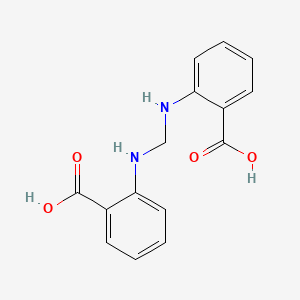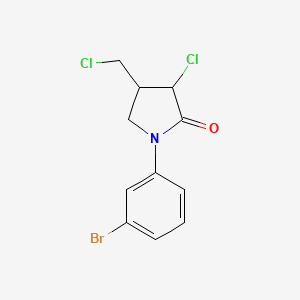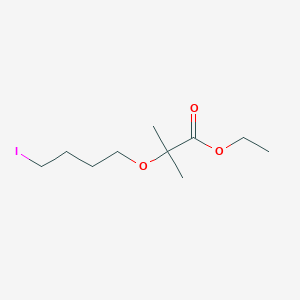
Ethyl 2-(4-iodobutoxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(4-iodobutoxy)-2-methylpropanoate is an organic compound with the molecular formula C10H19IO3. It is a derivative of propanoic acid and contains an iodine atom, making it a valuable intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-iodobutoxy)-2-methylpropanoate can be synthesized through a multi-step process involving the reaction of 4-iodobutanol with ethyl 2-methylpropanoate. The reaction typically requires the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction conditions include maintaining a temperature of around 25°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as distillation or recrystallization, to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability
Properties
CAS No. |
58430-41-4 |
|---|---|
Molecular Formula |
C10H19IO3 |
Molecular Weight |
314.16 g/mol |
IUPAC Name |
ethyl 2-(4-iodobutoxy)-2-methylpropanoate |
InChI |
InChI=1S/C10H19IO3/c1-4-13-9(12)10(2,3)14-8-6-5-7-11/h4-8H2,1-3H3 |
InChI Key |
RIFURDCFPFBBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)
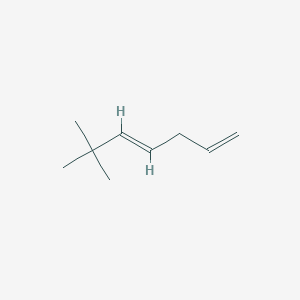
![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)
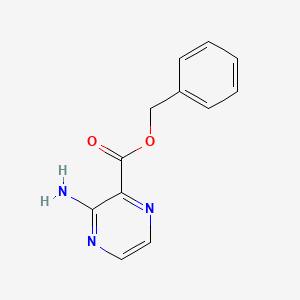
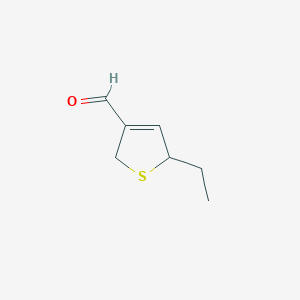

![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)
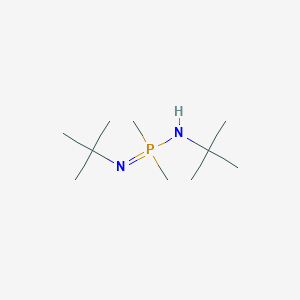
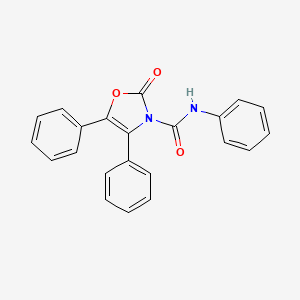
![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)
